2-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydrazinylbenzoic acid
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Overview
Description
Fmoc-4-hydrazinobenzoic acid is a chemical compound widely used in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a hydrazinobenzoic acid moiety. This compound is particularly valuable in solid-phase peptide synthesis due to its ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-hydrazinobenzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of Fmoc-4-hydrazinobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and specialized resins, such as NovaGel, to facilitate the synthesis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-hydrazinobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Fmoc-4-hydrazinobenzoic acid include:
Oxidizing agents: Such as oxygen and copper(II) ions.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as piperidine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include various protected and deprotected peptide intermediates, which are crucial for the synthesis of complex peptides and proteins .
Scientific Research Applications
Fmoc-4-hydrazinobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins through solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Fmoc-4-hydrazinobenzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted side reactions. During the synthesis process, the Fmoc group can be selectively removed using a base, such as piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-chlorobenzoic acid
- Fmoc-4-methylbenzoic acid
- Fmoc-4-nitrobenzoic acid
Uniqueness
Fmoc-4-hydrazinobenzoic acid is unique due to its hydrazine moiety, which provides additional reactivity and versatility in peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins that require specific functional group modifications .
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydrazinylbenzoic acid |
InChI |
InChI=1S/C22H18N2O4/c23-24-13-9-10-18(21(25)26)19(11-13)22(27)28-12-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-11,20,24H,12,23H2,(H,25,26) |
InChI Key |
YIFFSGZHKOFUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC(=C4)NN)C(=O)O |
Origin of Product |
United States |
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